11-(Hydroxymethyl)-5-methylchrysen-1-ol
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Overview
Description
11-(Hydroxymethyl)-5-methylchrysen-1-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to a chrysen-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Hydroxymethyl)-5-methylchrysen-1-ol typically involves multi-step organic reactions. One common method is the hydroxymethylation of a suitable precursor, such as 5-methylchrysen-1-ol. This process can be achieved through radical hydroxymethylation using formaldehyde as a C1 synthon . The reaction conditions often involve the use of photocatalysis and a phosphine additive to facilitate the halogen-atom transfer (XAT) from α-aminoalkyl radicals, which then react with formaldehyde to form the hydroxymethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-(Hydroxymethyl)-5-methylchrysen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
11-(Hydroxymethyl)-5-methylchrysen-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 11-(Hydroxymethyl)-5-methylchrysen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, used in various chemical processes.
Tetrakis(hydroxymethyl)glycoluril: Known for its use in N-methylenation reactions with arylamines.
Uniqueness
11-(Hydroxymethyl)-5-methylchrysen-1-ol is unique due to its specific structure, which combines a chrysen-1-ol backbone with both hydroxymethyl and methyl groups
Properties
CAS No. |
84249-60-5 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
11-(hydroxymethyl)-5-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-9-13-5-2-3-6-15(13)20-14(11-21)10-17-16(19(12)20)7-4-8-18(17)22/h2-10,21-22H,11H2,1H3 |
InChI Key |
DURCREFWUKPCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3CO)C(=CC=C4)O |
Origin of Product |
United States |
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